6,6'-Dichloro-2,2'-bipyridine

Descripción general

Descripción

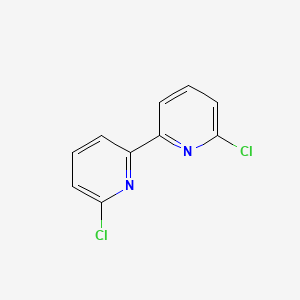

6,6’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 6 and 6’ positions of the bipyridine ring. This compound is known for its applications in coordination chemistry, where it serves as a ligand forming complexes with various metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-2,2’-bipyridine typically involves the reaction of 2-chloropyridine with a base such as butyllithium (BuLi) and dimethylamine ethylene oxide (Me2N(CH2)2OLi). This reaction facilitates the regioselective lithiation at the C-6 position of the pyridine ring. The resulting 6-lithio-2-chloropyridine then reacts with another molecule of 2-chloropyridine to form the desired bipyridine product .

Industrial Production Methods: While specific industrial production methods for 6,6’-Dichloro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 6,6’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Coordination Reactions: It forms complexes with metal ions, which is a significant aspect of its reactivity.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.

Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) are commonly used to form coordination complexes.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be formed.

Coordination Complexes: Metal-bipyridine complexes with diverse structures and properties

Aplicaciones Científicas De Investigación

Coordination Chemistry

DCBP acts as a chelating ligand , coordinating with transition metals to form stable complexes. The chlorine substituents at the 6-position introduce steric hindrance, which can influence the ligand's coordination properties. This property is crucial for synthesizing metal complexes used in catalysis and material science.

Stability of Metal Complexes

The stability constants of metal complexes formed with DCBP are significantly higher than those formed with simple pyridine ligands. This increased stability is attributed to the formation of five-membered chelate rings when DCBP coordinates with metal centers. Such complexes are valuable in various catalytic processes, including polymerization reactions and organic transformations .

Catalytic Applications

DCBP has been employed as a ligand in several catalytic systems. Its ability to stabilize metal ions enhances the efficiency of catalysts in various reactions.

Polymerization Reactions

In polymer chemistry, DCBP has been utilized in the development of catalysts for the polymerization of butadiene and isoprene. These catalysts are designed to be more sustainable than traditional systems, contributing to greener chemistry practices . Additionally, DCBP-based catalysts have shown effectiveness in cyclopropanation and alkylation reactions, expanding their utility in synthetic organic chemistry .

Asymmetric Catalysis

The introduction of chirality through DCBP derivatives allows for applications in asymmetric catalysis. The ligand's structural modifications enable control over stereochemistry, which is essential for synthesizing enantiomerically pure compounds . This application is particularly relevant in pharmaceuticals where chirality plays a critical role in drug efficacy.

Material Science

DCBP and its metal complexes have been explored for their potential applications in material science, particularly in the development of sensors and electronic materials.

Photophysical Properties

The photophysical properties of DCBP complexes make them suitable candidates for use in photonic devices and sensors. Their ability to absorb light at specific wavelengths can be exploited for developing light-emitting diodes (LEDs) and photovoltaic cells .

Biological Applications

While primarily studied for its chemical properties, there is growing interest in the biological applications of DCBP derivatives.

Antimicrobial Activity

Research indicates that certain bipyridine derivatives exhibit antimicrobial properties. The structural similarity between bipyridines and alkaloids like nicotine suggests potential applications in developing new antimicrobial agents . Studies have shown that DCBP derivatives can inhibit bacterial growth, making them candidates for pharmaceutical research .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6,6’-Dichloro-2,2’-bipyridine primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the metal ion and the structure of the complex formed .

Comparación Con Compuestos Similares

2,2’-Bipyridine: Lacks the chlorine substituents, making it less sterically hindered and more flexible in forming complexes.

4,4’-Dichloro-2,2’-bipyridine: Chlorine atoms are substituted at the 4 and 4’ positions, leading to different electronic and steric properties.

6,6’-Dimethyl-2,2’-bipyridine: Methyl groups instead of chlorine atoms, affecting the compound’s reactivity and coordination behavior

Uniqueness of 6,6’-Dichloro-2,2’-bipyridine: The presence of chlorine atoms at the 6 and 6’ positions imparts unique electronic properties and steric effects, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions distinguishes it from other bipyridine derivatives .

Actividad Biológica

6,6'-Dichloro-2,2'-bipyridine (DCP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H6Cl2N2

- Molar Mass : 233.07 g/mol

- Melting Point : Approximately 150 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone; less soluble in water.

The biological activity of DCP primarily arises from its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various biological molecules, influencing biochemical pathways. The specific interactions depend on the metal ion involved and the structure of the resulting complex.

Anticancer Properties

Research indicates that DCP and its metal complexes exhibit promising anticancer properties. For instance, studies have shown that DCP can form complexes with ruthenium that demonstrate significant cytotoxicity against various cancer cell lines, including HCT-15 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells. The cytotoxicity is attributed to the ability of these complexes to bind to DNA and inhibit its replication .

Antimicrobial Activity

DCP has also been investigated for its antimicrobial properties. The compound's structure allows it to interact with bacterial ribosomal subunits, potentially inhibiting protein synthesis. This mechanism is similar to that of established antibiotics . Studies have suggested that DCP could serve as a scaffold for developing new antimicrobial agents against resistant strains of bacteria.

Study 1: Ruthenium Complexes

A recent study synthesized several ruthenium(II) complexes incorporating DCP derivatives. These complexes were characterized by their ability to bind DNA and exhibit antioxidant activity. In vitro tests showed that these complexes effectively inhibited the growth of cancer cells while displaying lower toxicity towards normal cells .

| Complex | Cancer Cell Line | IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| [RuCl₂(bpy)(S-DMSO)₂] | HeLa | 12.5 | Moderate |

| [RuCl₂(H₂L₁)(S-DMSO)₂] | HCT-15 | 8.3 | High |

| [RuCl₂(H₂L₂)(S-DMSO)₂] | MCF7 | 10.1 | Very High |

Study 2: Coordination Chemistry

Another investigation focused on the coordination chemistry of DCP with various metal ions. The study highlighted how these metal complexes could modulate enzyme activities, impacting metabolic pathways crucial for cancer cell proliferation. The findings suggest that DCP's coordination capabilities could be harnessed for drug development targeting specific enzymes involved in cancer metabolism .

Propiedades

IUPAC Name |

2-chloro-6-(6-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450930 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53344-72-2 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.